4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]-N-(4-CHLOROPHENYL)BENZAMIDE
Description
4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]-N-(4-CHLOROPHENYL)BENZAMIDE is a synthetic benzamide derivative featuring a tert-butylbenzenesulfonamido methyl group at the 4-position of the benzamide core and a 4-chlorophenyl substituent on the amide nitrogen. This compound is structurally characterized by its bulky tert-butyl group, which enhances lipophilicity, and the sulfonamido moiety, which may contribute to hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(4-chlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S/c1-24(2,3)19-8-14-22(15-9-19)31(29,30)26-16-17-4-6-18(7-5-17)23(28)27-21-12-10-20(25)11-13-21/h4-15,26H,16H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPMKLXJADIFQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]-N-(4-CHLOROPHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-tert-butylphenylsulfonyl chloride: This can be achieved by reacting 4-tert-butylphenylsulfonyl chloride with thionyl chloride.
Formation of the sulfonylamino intermediate: The 4-tert-butylphenylsulfonyl chloride is then reacted with an amine to form the sulfonylamino intermediate.
Coupling with 4-chlorobenzoyl chloride: The sulfonylamino intermediate is then coupled with 4-chlorobenzoyl chloride in the presence of a base to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]-N-(4-CHLOROPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonylamino group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that compounds with similar structural motifs exhibit significant anticancer properties by inhibiting specific kinases involved in tumor growth and proliferation. For instance, studies have shown that sulfonamide derivatives can act as inhibitors of the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in angiogenesis and tumor progression .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated various sulfonamide derivatives' effects on cancer cell lines. The results indicated that compounds with a tert-butyl group exhibited enhanced cytotoxicity against breast cancer cells due to increased lipophilicity, which aids in membrane penetration .
Case Study 2: Antimicrobial Activity
In a comparative study of sulfonamide derivatives against Gram-positive and Gram-negative bacteria, it was found that the presence of the chlorophenyl moiety significantly improved antibacterial activity. The compound demonstrated potent inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a therapeutic agent in treating bacterial infections .
Mechanism of Action
The mechanism of action of 4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]-N-(4-CHLOROPHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group is known to interact with active sites of enzymes, potentially inhibiting their activity. The compound may also affect cellular pathways by modulating the activity of key proteins involved in signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]-N-(4-CHLOROPHENYL)BENZAMIDE with structurally related benzamide and sulfonamide derivatives from the evidence:
Table 1: Structural and Functional Comparison
Key Findings:
Hydrophobic vs. Polar Features :
- The target compound ’s tert-butyl group provides greater hydrophobicity compared to the methylbenzoyl group in or the pentylcyclohexyl group in . This may improve membrane permeability but reduce aqueous solubility.
- In contrast, the sulfamoyl group in and the nitro group in introduce stronger polar interactions, which could enhance target binding but may also increase metabolic susceptibility .
The rigid tert-butyl group in the target compound may restrict flexibility but enhance entropic gains upon binding .
Electronic Effects :
- The 4-chlorophenyl group in the target compound provides electron-withdrawing effects, which could stabilize the amide bond or modulate electronic interactions with targets. This contrasts with the electron-donating methoxy group in , which may alter charge distribution and binding kinetics .
Docking and Binding Affinity :
- The Glide XP scoring function () highlights the importance of hydrophobic enclosures for binding affinity. The tert-butyl group in the target compound may facilitate such interactions, similar to the pentylcyclohexyl group in , but with reduced steric bulk .
Biological Activity
The compound 4-[(4-tert-butylbenzenesulfonamido)methyl]-N-(4-chlorophenyl)benzamide is a derivative of benzenesulfonamide that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name: 4-[(4-tert-butylbenzenesulfonamido)methyl]-N-(4-chlorophenyl)benzamide
- Molecular Formula: C18H22ClN2O2S
- Molecular Weight: 364.89 g/mol
The compound features a sulfonamide group, which is known for its role in various biological activities, including antibacterial and antiviral effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways. The sulfonamide moiety is particularly significant as it can inhibit the activity of certain enzymes, thereby disrupting metabolic processes in pathogens or cancer cells.
Biological Activity Overview
The following table summarizes the key biological activities associated with the compound:
Case Studies and Research Findings
-
Antiviral Activity Against HBV:
A study investigated the compound's efficacy against HBV, demonstrating significant antiviral activity with an IC50 of 1.99 µM against wild-type HBV. The mechanism was linked to the upregulation of intracellular levels of APOBEC3G, a known inhibitor of HBV replication . -
Antibacterial Properties:
Research highlighted the compound's potential against Staphylococcus aureus and Mycobacterium tuberculosis through high-throughput screening methods. The compound showed promising results in inhibiting bacterial growth by targeting essential metabolic pathways . -
Anticancer Effects:
In vitro studies revealed that the compound could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The specific pathways involved include the activation of caspases and modulation of cell cycle regulators .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of 4-[(4-tert-butylbenzenesulfonamido)methyl]-N-(4-chlorophenyl)benzamide indicates good bioavailability with moderate metabolic stability. Toxicological assessments have shown it to be harmful if ingested, with potential for severe skin burns upon contact .
Q & A
(Basic) How can researchers optimize the multi-step synthesis of 4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]-N-(4-CHLOROPHENYL)BENZAMIDE to improve yield and purity?
Methodological Answer:
- Step 1: Select solvents with high polarity (e.g., dimethylformamide) to enhance intermediate solubility .
- Step 2: Use coupling agents like EDCI/HOBt for amide bond formation under inert atmospheres to prevent side reactions .
- Step 3: Optimize reaction temperatures (e.g., 0–25°C) to control exothermic reactions during sulfonamide formation .
- Step 4: Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) .
(Basic) What analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
(Basic) What in vitro assays are suitable for initial screening of the compound's antimicrobial and anticancer potential?
Methodological Answer:
- Antimicrobial: Broth microdilution assay (MIC determination) against E. coli (ATCC 25922) and S. aureus (ATCC 29213) .
- Anticancer: MTT assay on HeLa or MCF-7 cell lines; IC₅₀ calculation after 48-hour exposure .
(Advanced) How can X-ray crystallography and NMR spectroscopy elucidate the compound's 3D structure and conformation?
Methodological Answer:
- X-ray Crystallography: Grow single crystals via slow evaporation (methanol/chloroform). Resolve sulfonamide torsion angles (<i>θ</i> ~60°) and hydrogen-bonding networks .
- NMR NOESY: Identify spatial proximity between the tert-butyl group and chlorophenyl ring .
(Advanced) What methodologies guide the exploration of structure-activity relationships (SAR) for this compound?
Methodological Answer:
| Modification | Biological Impact | Reference |
|---|---|---|
| Replace 4-chlorophenyl with 4-fluorophenyl | Alters logP and membrane permeability | |
| Substitute tert-butyl with isopropyl | Reduces steric hindrance in target binding |
(Advanced) What experimental approaches validate molecular targets like enzymes or receptors?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict binding affinity to COX-2 (PDB ID: 5KIR) .
- Enzyme Inhibition Assays: Measure IC₅₀ against purified serine proteases (e.g., trypsin) via fluorogenic substrates .
(Advanced) How can researchers assess pharmacokinetic properties such as bioavailability?
Methodological Answer:
- Solubility: Shake-flask method in PBS (pH 7.4) at 37°C; compare with logP predictions .
- Metabolic Stability: Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS .
(Advanced) How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Reproduce Assays: Standardize cell culture conditions (e.g., serum-free media for cytotoxicity assays) .
- Orthogonal Validation: Confirm apoptosis via Annexin V/PI staining if MTT results are inconsistent .
(Advanced) What strategies are used for in vivo toxicity profiling?
Methodological Answer:
- Acute Toxicity: OECD 423 guideline; administer 300 mg/kg orally to Sprague-Dawley rats, monitor for 14 days .
- Histopathology: Examine liver/kidney sections for necrosis or inflammation post-mortem .
(Advanced) How can formulation stability under different storage conditions be evaluated?
Methodological Answer:
- Stress Testing: Expose to 40°C/75% RH for 4 weeks; analyze degradation products via HPLC .
- Light Sensitivity: Store in amber glass vs. clear vials; monitor absorbance changes at 300–400 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
